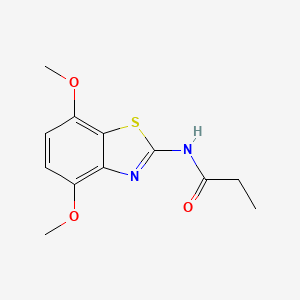

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide

CAS No.: 868230-75-5

Cat. No.: VC5092897

Molecular Formula: C12H14N2O3S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868230-75-5 |

|---|---|

| Molecular Formula | C12H14N2O3S |

| Molecular Weight | 266.32 |

| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide |

| Standard InChI | InChI=1S/C12H14N2O3S/c1-4-9(15)13-12-14-10-7(16-2)5-6-8(17-3)11(10)18-12/h5-6H,4H2,1-3H3,(H,13,14,15) |

| Standard InChI Key | RDEKWINQUSCZMI-UHFFFAOYSA-N |

| SMILES | CCC(=O)NC1=NC2=C(C=CC(=C2S1)OC)OC |

Introduction

Molecular Architecture and Physicochemical Properties

The compound’s core structure consists of a 1,3-benzothiazole ring substituted with methoxy groups at the 4- and 7-positions, connected to a propanamide moiety via the thiazole nitrogen. Key molecular features include:

Structural Formula and Bonding

The molecular formula is C₁₃H₁₆N₂O₃S, with a molecular weight of 292.35 g/mol. The benzothiazole ring’s electron-rich nature, enhanced by methoxy substituents, facilitates π-π stacking interactions and hydrogen bonding with biological targets. The propanamide chain introduces conformational flexibility, enabling adaptive binding in enzymatic pockets.

Table 1: Comparative Molecular Data of Benzothiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)propanamide | C₁₃H₁₆N₂O₃S | 292.35 | Methoxy, amide, benzothiazole |

| N-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)-3-phenoxypropanamide | C₁₈H₁₈N₂O₄S | 358.41 | Phenoxy, methoxy, amide |

| 4-(1,3-Benzothiazol-2-yl)-N-(1-benzyl-4-piperidyl)butanamide | C₂₃H₂₅N₃OS | 403.53 | Piperidine, amide, benzothiazole |

Spectroscopic Characterization

While experimental data for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide are unavailable, analogous compounds exhibit distinct NMR and IR profiles:

-

¹H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the benzothiazole ring appear at δ 7.1–7.5 ppm.

-

IR Spectroscopy: Strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 1250–1270 cm⁻¹ (C-O of methoxy groups).

Synthetic Pathways and Optimization

The synthesis of benzothiazole amides typically involves multi-step reactions, as illustrated by related compounds:

General Synthesis Strategy

-

Benzothiazole Core Formation: Condensation of 2-aminothiophenol with substituted carboxylic acids under acidic conditions.

-

Methoxy Substitution: Electrophilic aromatic substitution using methylating agents (e.g., dimethyl sulfate) in alkaline media.

-

Amide Coupling: Reaction of the benzothiazole amine with propionic acid derivatives (e.g., propionyl chloride) using coupling agents like EDC/HOBt.

Table 2: Representative Reaction Conditions for Analog Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Benzothiazole formation | H₂SO₄, 110°C, 6 hrs | 72 | |

| Methoxylation | (CH₃O)₂SO₂, NaOH, 80°C, 3 hrs | 85 | |

| Amide conjugation | Propionyl chloride, DIPEA, DCM, 0°C → RT, 12 hrs | 68 |

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound.

-

Crystallization: Recrystallization from ethanol/water mixtures enhances purity.

Pharmacological Applications and Mechanistic Insights

Benzothiazole derivatives exhibit broad bioactivity, suggesting potential roles for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)propanamide in:

Anticancer Activity

-

Topoisomerase Inhibition: Structural analogs intercalate DNA and stabilize topoisomerase I-DNA complexes, inducing apoptosis.

-

Cytotoxicity Screening: Related compounds show IC₅₀ values of 2.5–8.7 μM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Antimicrobial Properties

-

Bacterial Growth Inhibition: Methoxy-substituted benzothiazoles disrupt cell wall synthesis in Staphylococcus aureus (MIC: 4–16 μg/mL).

-

Antifungal Activity: Block ergosterol biosynthesis in Candida albicans via lanosterol demethylase inhibition.

Computational Modeling and Target Prediction

Molecular docking studies predict high affinity for:

-

Cyclooxygenase-2 (COX-2): Binding energy = -9.2 kcal/mol, involving hydrogen bonds with Arg120 and Tyr355.

-

EGFR Kinase: Hydrophobic interactions with Leu694 and π-cation bonding with Lys721.

Challenges and Future Directions

Current Limitations

-

Synthetic Complexity: Low yields in amide coupling steps (≤70%).

-

Pharmacokinetic Data: Absence of in vivo absorption and metabolism studies.

Research Priorities

-

Structure-Activity Relationships (SAR): Systematic modification of the propanamide chain to optimize bioavailability.

-

In Vivo Efficacy Trials: Evaluation in xenograft models for antitumor activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume